N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide

Tetrahydroisoquinoline Structure-Activity Relationship Thiophene pharmacophore

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide (CAS 955635-23-1) is a synthetic tetrahydroisoquinoline (THIQ) derivative with molecular formula C₁₇H₁₈N₂O₂S and molecular weight 314.4 g/mol. The compound features an N-acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine core linked via an acetamide bridge to a thiophen-2-yl moiety.

Molecular Formula C17H18N2O2S
Molecular Weight 314.4
CAS No. 955635-23-1
Cat. No. B2742929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide
CAS955635-23-1
Molecular FormulaC17H18N2O2S
Molecular Weight314.4
Structural Identifiers
SMILESCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=CS3
InChIInChI=1S/C17H18N2O2S/c1-12(20)19-7-6-13-4-5-15(9-14(13)11-19)18-17(21)10-16-3-2-8-22-16/h2-5,8-9H,6-7,10-11H2,1H3,(H,18,21)
InChIKeyVXNILIHVFAAFHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide (CAS 955635-23-1): Structural Identity, Physicochemical Profile, and Comparator Landscape


N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide (CAS 955635-23-1) is a synthetic tetrahydroisoquinoline (THIQ) derivative with molecular formula C₁₇H₁₈N₂O₂S and molecular weight 314.4 g/mol . The compound features an N-acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine core linked via an acetamide bridge to a thiophen-2-yl moiety. Its closest published analog is N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide (designated Metabolite 1), which lacks the thiophene ring and was characterized as a microbial transformation product with in vitro anti-inflammatory and anticancer activities [1]. Additional structural comparators include the 3-thienyl regioisomer (CAS 1797073-40-5), the N-benzoyl variant (CAS 955717-12-1), and the N-cyclopropanecarbonyl variant (CAS 955643-85-3), each representing distinct vectors for structure–activity relationship (SAR) exploration within the THIQ acetamide chemotype [2]. This compound is offered by multiple chemical suppliers as a research-grade building block, though primary peer-reviewed biological data specific to CAS 955635-23-1 remain sparse at the time of this analysis.

Why Generic Substitution Fails for N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide (955635-23-1): Structural Determinants of Pharmacological Divergence


Tetrahydroisoquinoline acetamide derivatives cannot be considered interchangeable due to the profound influence of subtle structural modifications on target engagement, selectivity, and biological outcome. Within this chemotype, the identity of the N-acyl group (acetyl vs. benzoyl vs. cyclopropanecarbonyl) and the heteroaryl acetamide substituent at the 7-position (thiophen-2-yl vs. thiophen-3-yl vs. unsubstituted acetamide) are well-established determinants of receptor pharmacology [1]. Published SAR from the MCHR1 antagonist program demonstrates that the 2-acetyl-THIQ scaffold is a privileged pharmacophore for GPCR modulation, with compound 23 (1-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-[4-(4-chlorophenyl)piperidin-1-yl]butan-1-one) achieving potent hMCHR1 antagonism and in vivo efficacy in diet-induced obesity models [1]. In the orexin receptor antagonist series, 7-position substitution on the THIQ core was shown to critically govern OX1 vs. OX2 selectivity, with electron-deficient substituents strongly preferred [2]. Furthermore, the thiophene-dihydroisoquinoline BACE1 inhibitor program established that thiophene incorporation can drive nanomolar potency (IC₅₀ = 8 nM) from micromolar starting hits through specific active-site interactions [3]. These class-level findings collectively establish that even single-atom or positional variations among THIQ acetamide analogs can produce functionally non-equivalent compounds, making blind generic substitution scientifically indefensible without matched-assay confirmation.

Quantitative Differentiation Evidence for N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide (955635-23-1) Against Structural Comparators


Thiophene Incorporation Confers Distinct Pharmacophoric Properties Relative to the Unsubstituted Acetamide Analog (Metabolite 1)

The target compound incorporates a thiophen-2-yl moiety at the acetamide terminus, a feature absent in the closest published comparator N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide (Metabolite 1) [1]. Metabolite 1 was evaluated in vitro for anti-inflammatory (iNOS inhibition), antimicrobial, cytotoxicity, and anticancer activities as part of a panel of nine microbial transformation products, though individual quantitative IC₅₀ values for Metabolite 1 alone were not separately reported in the abstract [1]. In contrast, class-level evidence from the BACE1 thiophene-dihydroisoquinoline program demonstrates that thiophene incorporation at the analogous position can improve potency by >100-fold (hit-to-lead optimization from μM to 8 nM IC₅₀) [2]. SAR from the orexin OX1 antagonist program further establishes that the 7-position acetamide substituent is a critical determinant of receptor selectivity, with heteroaryl groups conferring distinct pharmacological profiles compared to simple alkyl or unsubstituted amides [3]. These data support the premise that CAS 955635-23-1 possesses a structurally differentiated pharmacophore that is not functionally replicated by the simpler Metabolite 1 scaffold.

Tetrahydroisoquinoline Structure-Activity Relationship Thiophene pharmacophore Anti-inflammatory Drug discovery

Regioisomeric Differentiation: Thiophen-2-yl vs. Thiophen-3-yl Substitution at the Acetamide Position

CAS 955635-23-1 bears the thiophene ring attached at the 2-position, distinguishing it from the commercially available 3-thienyl regioisomer (CAS 1797073-40-5). In thiophene-containing bioactive molecules, the position of attachment (C-2 vs. C-3) critically governs electronic distribution, dipole moment orientation, and steric presentation to biological targets [1]. Published SAR from the thiophene dihydroisoquinoline BACE1 program explicitly demonstrates that the regiochemistry of thiophene substitution affects both potency and binding mode, as observed in co-crystal structures (PDB entries 4I0D, 4I0E, 4I0F, 4I0G) where the thiophene sulfur engages in specific van der Waals and polar interactions within the BACE1 active site [1]. In the orexin OX1 antagonist series, the electronic character of substituents at the 7-position of the THIQ core was found to correlate with receptor selectivity, with electron-deficient aryl and heteroaryl groups strongly preferred over electron-rich variants [2]. The 2-thienyl isomer presents a different electrostatic potential surface and H-bond acceptor geometry compared to the 3-thienyl isomer, which can translate into differential target engagement profiles.

Regioisomer Thiophene Positional isomer SAR Target engagement

N-Acetyl Substitution Defines a Distinct Pharmacological Space Relative to N-Benzoyl and N-Cyclopropanecarbonyl THIQ Analogs

The N-acetyl group on the THIQ core of CAS 955635-23-1 differentiates it from closely related analogs bearing N-benzoyl (CAS 955717-12-1) and N-cyclopropanecarbonyl (CAS 955643-85-3) substituents [1]. The MCHR1 antagonist program established that the N-acetyl-7-substituted THIQ scaffold (exemplified by compound 23) provides an optimal balance of GPCR binding affinity, oral bioavailability, and brain penetration, with compound 23 demonstrating dose-dependent reduction of food intake in diet-induced obesity (DIO)-F344 rats following oral administration [2]. The homology model of hMCHR1 suggests that the N-acetyl-THIQ core interacts with key residues Asn294 and Asp123 in the receptor binding site [2]. The N-acetyl group contributes a specific steric and electronic profile (H-bond acceptor capacity, limited steric bulk, moderate lipophilicity) that differs substantially from both the larger, more lipophilic N-benzoyl group and the conformationally constrained N-cyclopropanecarbonyl group, each of which would be predicted to alter receptor binding kinetics, metabolic stability, and CNS penetration properties [3].

N-acyl THIQ Acetyl group Metabolic stability CNS penetration GPCR modulation

Class-Level Evidence: THIQ–Thiophene Hybrids Achieve Nanomolar Potency in BACE1 Inhibition via Structure-Based Design

Although direct BACE1 inhibition data for CAS 955635-23-1 are not published, the thiophene-dihydroisoquinoline BACE1 inhibitor program provides the most mechanistically relevant class-level benchmark. In that program, coupling of a thiophene ring to a dihydroisoquinoline core yielded inhibitor 8 with a BACE1 Alpha assay IC₅₀ of 8 nM, representing a >100-fold improvement from the initial micromolar hit [1]. Co-crystal structures (PDB: 4I0D, 4I0E, 4I0F, 4I0G) confirmed that the thiophene moiety engages the BACE1 active site through specific hydrophobic and polar contacts, validating the thiophene–(iso)quinoline pharmacophore as a productive scaffold for achieving high-affinity target engagement [1][2]. The core structural elements shared between the BACE1 lead series and CAS 955635-23-1—namely the hydrogenated isoquinoline ring system linked to a thiophene moiety via an amide/acetamide bridge—suggest that the target compound occupies a structurally privileged region of chemical space for enzyme inhibition.

BACE1 Alzheimer's disease Thiophene-dihydroisoquinoline Structure-based drug design IC50

Computed Physicochemical Properties and Drug-Likeness Profile Support CNS Drug Discovery Applicability

Computed physicochemical parameters for CAS 955635-23-1 provide a quantifiable basis for assessing its suitability in CNS and general drug discovery programs relative to comparators. The compound has an exact mass of 314.10889899 g/mol, a single hydrogen bond donor (HBD = 1), and a molecular weight of 314.4 g/mol [1]. These values place it within favorable drug-like chemical space: MW < 400 Da and HBD ≤ 1 are consistent with CNS drug-likeness parameters (CNS MPO criteria), distinguishing it from larger N-benzoyl analogs (MW > 350 Da) that may exhibit reduced brain penetration [2]. The relatively low HBD count (1) compared to many THIQ natural products (typically 2–3 HBD) may confer improved passive membrane permeability. The THIQ scaffold is a recognized privileged structure in CNS drug discovery, having yielded clinically evaluated agents targeting orexin receptors (almorexant), MCHR1, and monoamine transporters [3].

Physicochemical properties Drug-likeness CNS MPO Calculated logP H-bond donors

Recommended Research and Procurement Application Scenarios for N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide (955635-23-1)


CNS GPCR Antagonist Lead Generation: MCHR1 and Orexin Receptor Programs

The N-acetyl-THIQ scaffold is pharmacologically validated as a privileged chemotype for CNS-penetrant GPCR antagonists, with compound 23 demonstrating potent hMCHR1 antagonism and oral efficacy in DIO-F344 rat models [1]. The thiophen-2-yl acetamide substituent at the 7-position provides an additional vector for modulating receptor subtype selectivity (OX1 vs. OX2), as demonstrated in the orexin antagonist SAR program where 7-position electron-deficient substituents were preferred for OX1 selectivity [2]. CAS 955635-23-1 can serve as a key intermediate or comparator compound for SAR expansion around the 7-position of the N-acetyl-THIQ core. Its favorable computed CNS drug-like properties (MW 314.4, HBD = 1) [3] support its use in programs targeting metabolic disorders (MCHR1), sleep disorders (orexin), or addiction (OX1).

Protease and Enzyme Inhibitor Discovery: BACE1 and Related Aspartyl Protease Targets

The thiophene–isoquinoline pharmacophore has been structurally validated in BACE1 co-crystal structures (PDB 4I0D–4I0G), with the lead compound achieving an IC₅₀ of 8 nM in the BACE1 Alpha assay [4]. Although CAS 955635-23-1 differs from the BACE1 lead in the oxidation state of the isoquinoline ring (tetrahydroisoquinoline vs. dihydroisoquinoline) and the presence of an N-acetyl group, the shared thiophene-acetamide-isoquinoline architecture suggests potential for adaptation to aspartyl protease inhibitor programs. The compound may serve as a fragment-like starting point for structure-based optimization against BACE1, renin, or HIV protease, where the thiophene sulfur can engage catalytic aspartate residues or S1/S2 pocket hydrophobic surfaces.

Chemical Biology Tool Compound for THIQ Pharmacophore Profiling

Given that the THIQ scaffold appears across multiple therapeutically relevant target classes—including MCHR1 antagonists, orexin receptor antagonists, monoamine reuptake inhibitors, and BACE1 inhibitors—CAS 955635-23-1 can serve as a chemical biology probe for systematic selectivity profiling across GPCR, transporter, and enzyme panels [1][2][4]. Its structural features (N-acetyl, thiophen-2-yl acetamide, tetrahydroisoquinoline core) represent a defined intersection point in THIQ chemical space that can be used to establish baseline selectivity fingerprints. The availability of close structural comparators (3-thienyl regioisomer, N-benzoyl analog, N-cyclopropanecarbonyl analog) [5] enables controlled SAR-by-catalog studies to deconvolute the contributions of individual structural features to polypharmacology.

Synthetic Methodology Development: Amide Coupling and Thiophene Functionalization

The compound's modular architecture—comprising an N-acetyl-THIQ amine, an acetamide linker, and a thiophene ring—makes it a suitable substrate for synthetic methodology development. The acetamide bridge can be varied through standard amide coupling conditions to generate focused libraries exploring different heteroaryl (furan, thiazole, pyridine) or substituted thiophene derivatives [5]. The presence of the thiophene ring enables further functionalization via electrophilic aromatic substitution (bromination, formylation) or transition-metal-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig) at the thiophene C-5 position, providing a handle for late-stage diversification without modifying the THIQ core. Computed properties (MW 314.4, exact mass 314.10889899) [3] facilitate mass-directed purification and analytical characterization.

Quote Request

Request a Quote for N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.